molecular formula C18H13Cl2N3O B13371276 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B13371276
M. Wt: 358.2 g/mol
InChI Key: UCSOKYRGGXJILS-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of appropriate hydrazine derivatives with diketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazolo[3,4-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as crystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and the resulting pharmacological properties. Its combination of dichlorophenyl and phenyl groups contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13Cl2N3O/c19-11-6-7-14(20)12(8-11)13-9-15(24)21-18-16(13)17(22-23-18)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,21,22,23,24)

InChI Key

UCSOKYRGGXJILS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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